rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one
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Overview
Description
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one is a spirocyclic compound that features a unique structural motif. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and material science. The spirocyclic framework provides rigidity and three-dimensionality, which can be advantageous in drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one involves a tandem Prins/pinacol reaction. This method utilizes a Lewis acid-catalyzed cascade process to achieve high yields and excellent selectivity. The reaction typically involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials . The reaction conditions often include the use of boron trifluoride etherate (BF3·OEt2) as the catalyst and dichloromethane (DCM) as the solvent at low temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This would involve optimizing the reaction conditions for scalability, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the spirocyclic framework or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethanol are frequently used depending on the reaction type.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the formation of alcohols or other reduced derivatives.
Scientific Research Applications
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential bioactivity.
Industry: The compound can be used in the development of new materials with specific properties, such as rigidity and stability.
Mechanism of Action
The mechanism by which rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors. The spirocyclic structure can provide a unique fit into binding sites, potentially leading to high specificity and potency . The pathways involved would depend on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
1,6-dioxaspiro[4.5]decane: A spiroacetal compound found in various natural products with biological activity.
1,6,9-trioxaspiro[4.5]decane: Another spiroacetal with a similar framework but additional oxygen atoms, found in some natural products.
2,8-diazaspiro[4.5]decan-1-one: A compound with a similar spirocyclic structure but different functional groups, used as a kinase inhibitor.
Uniqueness
rac-(5R,9R)-9-hydroxy-2-oxa-7-azaspiro[4.5]decan-6-one is unique due to its specific combination of functional groups and spirocyclic framework. This combination provides distinct chemical and biological properties that can be leveraged in various applications, making it a valuable compound for research and development.
Properties
CAS No. |
2624108-94-5 |
---|---|
Molecular Formula |
C8H13NO3 |
Molecular Weight |
171.2 |
Purity |
95 |
Origin of Product |
United States |
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